molecular formula C19H24O2 B076717 3MeE2-8-en CAS No. 13587-68-3

3MeE2-8-en

Cat. No.: B076717
CAS No.: 13587-68-3
M. Wt: 284.4 g/mol
InChI Key: QSNKKEPMKDBTSW-BVBHFADKSA-N
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Description

3MeE2-8-en is a pharmaceutical-grade compound known for its high purity and solubility in organic solvents. This compound is widely used in various research and development applications due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3MeE2-8-en typically involves the use of equilin methyl ether as a starting material. The synthetic routes can vary, but one common method includes the use of dimethylaluminum chloride-mediated Prins reactions with paraformaldehyde to produce homoallylic alcohols, which are then converted into the desired compound .

Industrial Production Methods

Industrial production of this compound adheres to stringent global standards to ensure high quality and purity. The process involves multiple steps, including the purification of intermediates and final product through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3MeE2-8-en undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3MeE2-8-en is extensively used in scientific research across various fields:

Mechanism of Action

The mechanism of action of 3MeE2-8-en involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or binding to receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Equilin methyl ether
  • Dimethylaluminum chloride
  • Paraformaldehyde

Uniqueness

3MeE2-8-en stands out due to its high purity and solubility in organic solvents, making it highly suitable for various research and industrial applications. Its versatility and efficacy in different domains highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

(9S,13S,14S,17S)-3-methoxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4-6,11,15,17-18,20H,3,7-10H2,1-2H3/t15-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNKKEPMKDBTSW-BVBHFADKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OC)C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC)[C@@H]1CC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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